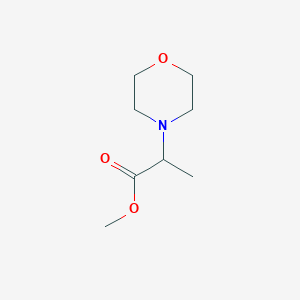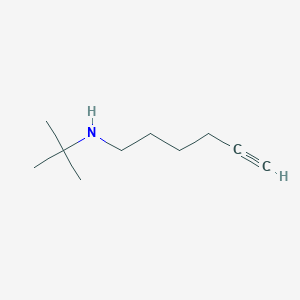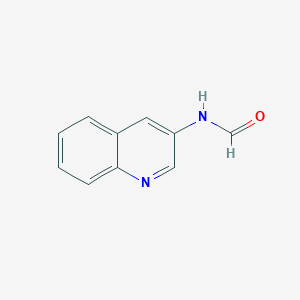
N-(Quinolin-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Quinolin-3-yl)formamide is a chemical compound with the molecular formula C10H8N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . Quinoline derivatives have been extensively studied due to their potential as scaffolds for drug development and their broad spectrum of bioactivities .
Preparation Methods
The synthesis of N-(Quinolin-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with formamide under specific reaction conditions. This method typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-(Quinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinoline-3-methanamine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(Quinolin-3-yl)formamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(Quinolin-3-yl)formamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or receptors involved in disease processes. For example, some quinoline-based drugs target DNA gyrase in bacteria, leading to the inhibition of bacterial replication . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied .
Comparison with Similar Compounds
N-(Quinolin-3-yl)formamide can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, known for its use in antimalarial drugs like chloroquine and quinine.
Quinoline-3-carboxylic acid: A derivative used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
Quinoline-3-methanamine:
The uniqueness of this compound lies in its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-quinolin-3-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-7H,(H,12,13) |
InChI Key |
OMFCKPHCFZLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


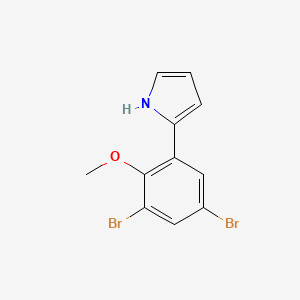
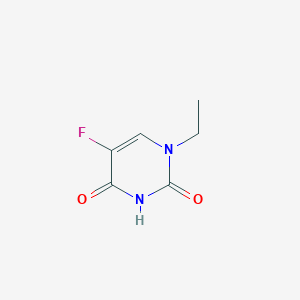
![4-[(3-Methylbutyl)amino]butane-2-sulfonic acid](/img/structure/B8671816.png)
![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
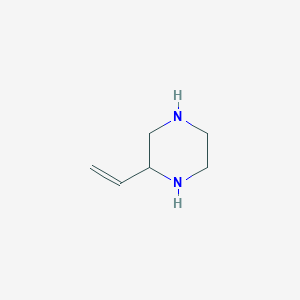

![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)
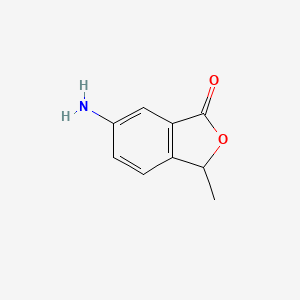
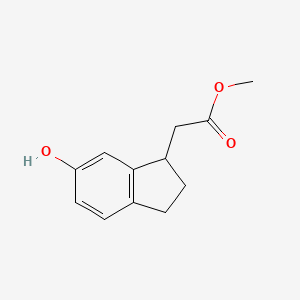
![3-[(2-Methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B8671859.png)
![Ethyl benzo[b]thiophene-5-carboxylate](/img/structure/B8671865.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)
